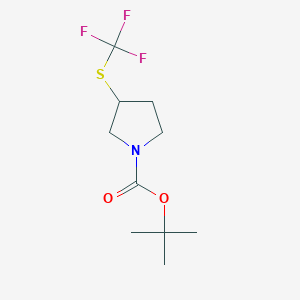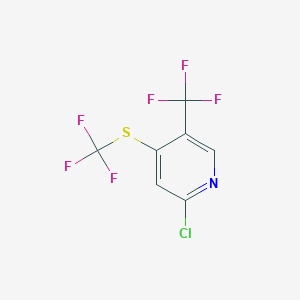
2-Chloro-5-(trifluoromethyl)-4-(trifluoromethylthio)pyridine, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound belongs to the class of organic compounds known as pyridines and derivatives. Pyridines are compounds containing a pyridine ring, which is a six-member aromatic heterocycle, with five carbon atoms and one nitrogen atom .
Molecular Structure Analysis
The molecule contains a pyridine ring, which is a planar, aromatic ring system. The trifluoromethyl groups are electron-withdrawing, which would affect the electron density and reactivity of the pyridine ring .Chemical Reactions Analysis
As an aromatic compound, it might undergo electrophilic aromatic substitution reactions. The presence of the electron-withdrawing trifluoromethyl groups would make the pyridine ring less reactive towards electrophiles .Physical And Chemical Properties Analysis
The compound is likely to be a solid at room temperature, with low solubility in water due to the presence of the trifluoromethyl groups .Aplicaciones Científicas De Investigación
2-Chloro-5-(trifluoromethyl)-4-(trifluoromethylthio)pyridine, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst, and as a ligand for transition metal complexes. It is also used as a catalyst in the synthesis of polymers and as a ligand in the synthesis of metal complexes. Additionally, it has been used in the synthesis of heterocyclic compounds and in the study of their properties.
Mecanismo De Acción
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the agrochemical and pharmaceutical industries . They are often involved in the protection of crops from pests .
Mode of Action
Trifluoromethylpyridines, in general, are thought to exert their biological activities due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s worth noting that trifluoromethylpyridines and their derivatives have been found to play a significant role in various biological activities, suggesting they may interact with multiple biochemical pathways .
Result of Action
As a member of the trifluoromethylpyridines group, it’s plausible that the compound could have a range of effects depending on its specific targets and mode of action .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The primary advantage of using 2-Chloro-5-(trifluoromethyl)-4-(trifluoromethylthio)pyridine, 95% in laboratory experiments is its high reactivity, which allows it to act as a catalyst in certain reactions. Additionally, the compound is non-toxic and non-carcinogenic, making it safe to use in laboratory experiments. However, the compound is relatively expensive, and the synthesis process can be difficult to control.
Direcciones Futuras
The future directions for research involving 2-Chloro-5-(trifluoromethyl)-4-(trifluoromethylthio)pyridine, 95% are numerous. Further research could be conducted to better understand the mechanism of action of the compound, as well as its biochemical and physiological effects. Additionally, further research could be conducted to improve the synthesis process, as well as to develop new applications for the compound. Other potential areas of research include the development of new catalysts based on the compound and the study of the compound’s interactions with other molecules.
Métodos De Síntesis
2-Chloro-5-(trifluoromethyl)-4-(trifluoromethylthio)pyridine, 95% is synthesized using a three-step process. The first step involves the reaction of trifluoromethanesulfonyl chloride and 2-chloropyridine in an aqueous solution of sodium hydroxide. The second step involves the addition of trifluoromethylthiol to the reaction mixture, which results in the formation of the desired product. The third step involves the isolation and purification of the product.
Safety and Hazards
Propiedades
IUPAC Name |
2-chloro-5-(trifluoromethyl)-4-(trifluoromethylsulfanyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClF6NS/c8-5-1-4(16-7(12,13)14)3(2-15-5)6(9,10)11/h1-2H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZJHZRSWVWAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)C(F)(F)F)SC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClF6NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

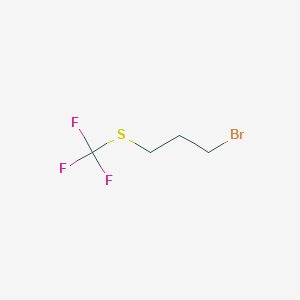

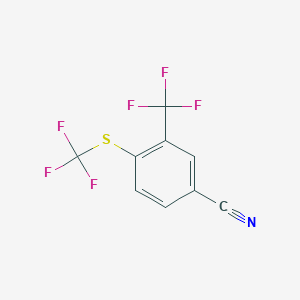
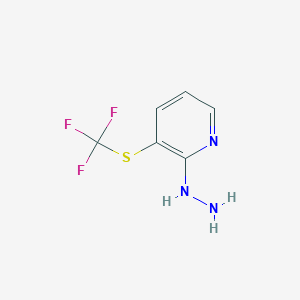


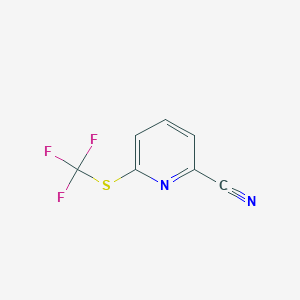
![2-[(Trifluoromethio)methyl]pyrrolidine hydrochloride, 97%](/img/structure/B6350569.png)



![4-Amino-N-[2-(trifluoromethylthio)ethyl]benzenesulfonamide, 97%](/img/structure/B6350613.png)
